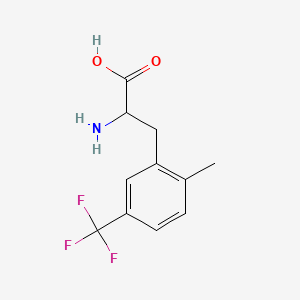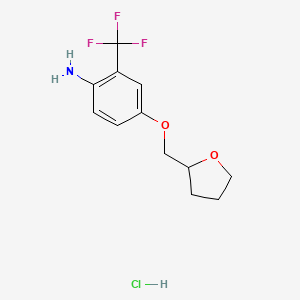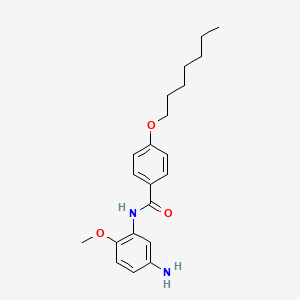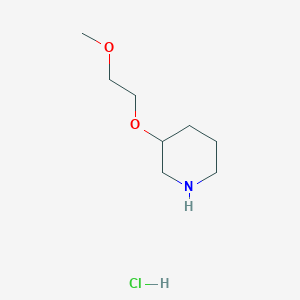
2-((Trimethylsilyl)ethynyl)pyridin-3-ol
Descripción general
Descripción
2-((Trimethylsilyl)ethynyl)pyridin-3-ol is a chemical compound with the empirical formula C10H13NOSi . It has a molecular weight of 191.30 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol is represented by the SMILES stringCSi(C)C#Cc1ncccc1O . This indicates that the compound contains a trimethylsilyl group attached to an ethynyl group, which is further connected to a pyridin-3-ol group. Physical And Chemical Properties Analysis
2-((Trimethylsilyl)ethynyl)pyridin-3-ol is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
2-Ethynyl-3-pyridinols, a category that includes 2-((Trimethylsilyl)ethynyl)pyridin-3-ol, are used in synthesizing 2-substituted furo[3,2-b]pyridines and furo[2,3-b]pyridines through coupling/cyclization processes, employing catalyst systems like PdCl2(PPh3)2-CuI and Pd2(dba)3-P(t-Bu)3. These compounds have significance in organic chemistry for creating functionalized heterocycles (Arcadi et al., 2002).
Fluorescence and Optical Properties
The site-selective monotitanation of 2,n-bis[(trimethylsilyl)ethynyl]pyridines, where n is 3, 4, 5, and 6, or with 3,4-bis[(trimethylsilyl)ethynyl]pyridines, yields compounds with intense blue fluorescence emission. This property is leveraged in the synthesis of pi-conjugated oligomers having alternating pyridine and enyne units, highlighting its application in developing fluorescent materials (Takayama et al., 2004).
Antifungal Activity
3-((Trimethylsilyl)ethynyl)pyridine, when activated with triflic anhydride and undergoing further reactions, can lead to the synthesis of new series of dihydropyridine acids with potential antifungal properties. These compounds have shown promising interactions with key enzymes in Candida spp., suggesting their utility in developing new antifungal drugs (Ballinas-Indilí et al., 2021).
Polymerization and Material Science
The compound is used in a novel method for polymerizing the acetylenic bond in 2-ethynylpyridine and its trimethylsilyl derivative. These reactions yield substituted ionic polyacetylenes with extensive backbone conjugation, which are of interest in material science for their unique structural and conductive properties (Blumstein, 1993).
Heterocyclic Chemistry
In heterocyclic chemistry, 2-((Trimethylsilyl)ethynyl)pyridin-3-ol derivatives are utilized for various syntheses, like the formation of nitrogen-containing lactones, and as intermediates in the preparation of other complex heterocyclic structures. This illustrates the compound's versatility in synthesizing diverse heterocyclic compounds (Rudler et al., 2002).
Propiedades
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-10(12)5-4-7-11-9/h4-5,7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERZIBGPZAWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674053 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
556832-92-9 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)



![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)




![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)

![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)